molecular formula C21H23Cl2N3O2 B268159 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Número de catálogo B268159
Peso molecular: 420.3 g/mol
Clave InChI: SKEQOSDHXUAXEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as TRV130, is a novel opioid analgesic drug that has gained significant attention in the field of pain management due to its unique mechanism of action. TRV130 is a G protein-biased mu-opioid receptor (MOR) agonist that selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics.

Mecanismo De Acción

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics. This unique mechanism of action results in potent analgesic effects with a lower risk of respiratory depression, constipation, and other adverse effects.
Biochemical and physiological effects:
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the mu-opioid receptor and selectively activates the G protein signaling pathway, resulting in the inhibition of pain signals. This leads to potent analgesic effects without the adverse effects commonly associated with traditional opioid analgesics. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression, constipation, and other adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments, including its potent analgesic effects, unique mechanism of action, and lower risk of adverse effects. However, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is still a relatively new drug, and more research is needed to fully understand its potential applications and limitations in lab experiments.

Direcciones Futuras

There are several potential future directions for N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine research, including the development of new formulations and delivery methods, further exploration of its unique mechanism of action, and its potential use in the treatment of chronic pain. Additionally, more research is needed to fully understand the potential benefits and limitations of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in different patient populations and clinical settings.

Métodos De Síntesis

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-imidazole-1-carboxamide. The final step involves the reduction of the carboxamide group to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.

Aplicaciones Científicas De Investigación

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied in preclinical and clinical trials for its potential use as a pain management drug. It has been shown to be effective in treating acute pain, including postoperative pain and pain associated with trauma. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression and other adverse effects commonly associated with traditional opioid analgesics.

Propiedades

Nombre del producto

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Fórmula molecular

C21H23Cl2N3O2

Peso molecular

420.3 g/mol

Nombre IUPAC

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H23Cl2N3O2/c1-27-20-5-2-4-16(13-24-8-3-10-26-11-9-25-15-26)21(20)28-14-17-6-7-18(22)12-19(17)23/h2,4-7,9,11-12,15,24H,3,8,10,13-14H2,1H3

Clave InChI

SKEQOSDHXUAXEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

SMILES canónico

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.